2-Bromo-5-methoxypyridine 1-oxide
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Overview
Description
2-Bromo-5-methoxypyridine 1-oxide is a chemical compound with the CAS Number: 1305322-98-8 . It has a molecular weight of 204.02 . It is used as a reagent in the preparation of tetrahydroisoquinoline amides as bronchodilators .
Molecular Structure Analysis
The molecular formula of this compound is C6H6BrNO2 . The InChI Code is 1S/C6H6BrNO2/c1-10-5-2-3-6(7)8(9)4-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.02 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Synthesis of 5-Functionalised 2-Methoxypyridines The compound serves as a precursor in the synthesis of 5-functionalised 2-methoxypyridines, demonstrating an efficient pathway to these derivatives using magnesium 'ate' complexes. This methodology allows for the transformation of 5-bromo-2-methoxypyridine into valuable bicyclic δ-lactams, showcasing the compound's versatility in synthetic organic chemistry (Sośnicki, 2009).
Ligand Coordination and Polymer Formation 2-Bromo-5-methoxypyridine N-oxide acts as an electron-rich ligand capable of bridging multiple silver atoms, leading to the formation of coordination polymers. This property is utilized in constructing one-dimensional coordination polymers, demonstrating the compound's potential in materials science and nanotechnology (Puttreddy & Steel, 2014).
Catalytic and Biological Activities Complexes derived from 2-bromo-5-methoxypyridine exhibit catalytic activity and biological properties. For example, bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes show significant activity against cancer cell lines, including resistance to cisplatin. These complexes also display promising characteristics for further investigation in cancer therapy, indicating the compound's relevance in medicinal chemistry (Gallati et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organoboron reagents used in these reactions.
Mode of Action
Bromopyridines are generally involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . In these reactions, the bromine atom on the pyridine ring is replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various synthetic pathways due to its utility in suzuki-miyaura cross-coupling reactions .
Result of Action
Its use in suzuki-miyaura cross-coupling reactions suggests that it could facilitate the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-methoxypyridine 1-oxide can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a suitable catalyst . Additionally, the compound should be stored in a dry environment at a refrigerated temperature for optimal stability .
properties
IUPAC Name |
2-bromo-5-methoxy-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-3-6(7)8(9)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBKECCSXLSJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=C(C=C1)Br)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716538 |
Source
|
Record name | 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1305322-98-8 |
Source
|
Record name | 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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